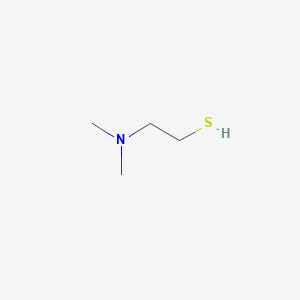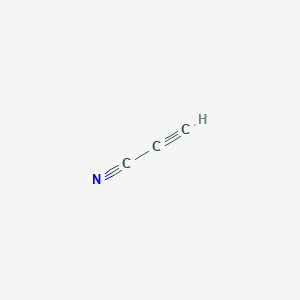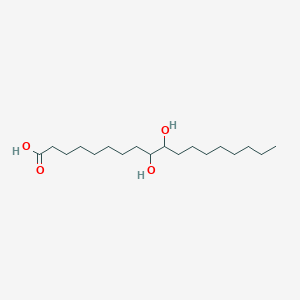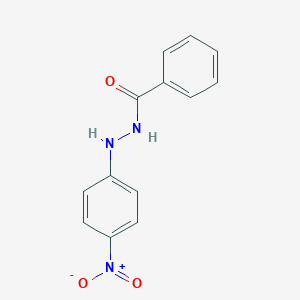
Benzo(a)perylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(a)perylene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment as a result of incomplete combustion of organic matter. It is a potent carcinogen and mutagen that has been linked to the development of lung, skin, and bladder cancer in humans. In recent years, there has been a growing interest in the synthesis, mechanism of action, and biochemical and physiological effects of benzo(a)perylene, as well as its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of benzo(a)perylene is complex and not fully understood. However, it is known to interact with DNA through the formation of covalent adducts, which can lead to DNA damage and mutations. It is also thought to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases.
Biochemische Und Physiologische Effekte
Benzo(a)perylene has been shown to have a wide range of biochemical and physiological effects, including the induction of cytochrome P450 enzymes, the activation of aryl hydrocarbon receptor (AhR) signaling pathways, and the modulation of immune system function. It has also been linked to the development of oxidative stress, inflammation, and DNA damage, which can contribute to the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using benzo(a)perylene in laboratory experiments is its well-established carcinogenic and mutagenic properties, which make it a useful model compound for studying the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis. It is also relatively inexpensive and readily available. However, one of the main limitations of using benzo(a)perylene in laboratory experiments is its toxicity, which can pose a risk to researchers and laboratory personnel.
Zukünftige Richtungen
There are several future directions for research on benzo(a)perylene, including the development of new methods for synthesizing and detecting the compound, the investigation of its effects on different cell types and tissues, and the exploration of its potential as a therapeutic target for cancer and other diseases. Additionally, there is a need for further research on the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis, as well as on the effects of environmental pollutants on human health.
Synthesemethoden
Benzo(a)perylene can be synthesized through a variety of methods, including the pyrolysis of coal, the combustion of fossil fuels, and the thermal degradation of organic matter. However, the most commonly used method for synthesizing benzo(a)perylene in the laboratory is the Diels-Alder reaction, which involves the reaction of naphthalene with maleic anhydride in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
Benzo(a)perylene has a wide range of applications in scientific research, including as a model compound for studying the mechanisms of Benzo(a)perylene-induced carcinogenesis and mutagenesis, as well as for investigating the effects of environmental pollutants on human health. It is also used as a standard reference material in analytical chemistry for the detection and quantification of Benzo(a)perylenes in environmental samples.
Eigenschaften
CAS-Nummer |
191-85-5 |
|---|---|
Produktname |
Benzo(a)perylene |
Molekularformel |
C24H14 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
hexacyclo[11.9.1.114,18.02,7.09,23.022,24]tetracosa-1(23),2,4,6,8,10,12,14,16,18(24),19,21-dodecaene |
InChI |
InChI=1S/C24H14/c1-2-10-18-16(6-1)14-17-9-5-12-20-19-11-3-7-15-8-4-13-21(22(15)19)24(18)23(17)20/h1-14H |
InChI-Schlüssel |
JDPBLCQVGZLACA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC6=C5C4=CC=C6 |
Andere CAS-Nummern |
191-85-5 |
Synonyme |
BENZO(A)PERYLENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





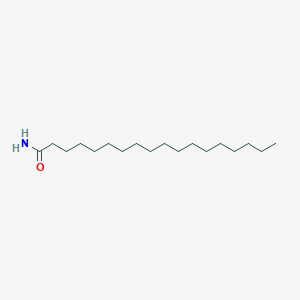
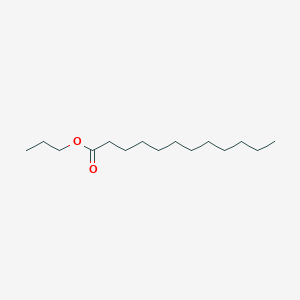
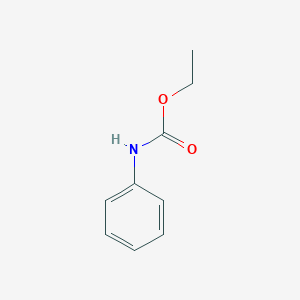
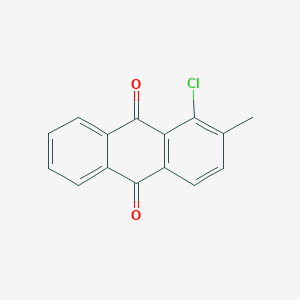
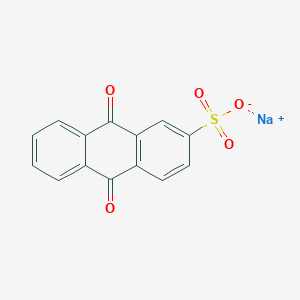
![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)
